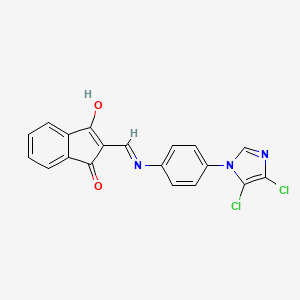
2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of complex organic compounds like "2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione" often involve detailed studies of molecular structures, synthesis methods, and property evaluations. These studies contribute significantly to the fields of organic chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multistep reactions with high yields, utilizing reagents such as indane-1,3-dione derivatives and halophenyl precursors in the presence of catalysts like pyridine or palladium complexes. For instance, Asiri and Khan (2011) detailed the synthesis of a compound by reacting pyrazole derivatives with indane-1,3-dione, indicating the versatility of indane-1,3-dione as a precursor for various organic syntheses (Asiri & Khan, 2011).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and spectroscopic methods (IR, NMR, GC-MS), are crucial for confirming the synthesized compounds' structures. Studies like those conducted by Popova et al. (2016), which explore the tautomerism and intramolecular interactions within similar molecules, reveal the complex nature of these compounds' molecular arrangements (Popova et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include carbonylative annulations, as described by Zhang et al. (2015), where aryl formates act as CO sources in palladium-catalyzed reactions to form indene-1,3-dione derivatives (Zhang et al., 2015). These reactions highlight the compounds' reactivity and potential for creating diverse derivatives.
科学的研究の応用
Synthesis and Characterization
- The compound was synthesized by reaction in ethanol in the presence of pyridine, confirmed by spectral analysis including IR, 1H NMR, 13C NMR, and GC-MS. This method highlights its potential for further chemical studies and applications (Asiri & Khan, 2011).
Chemical Reactions
- Research has explored reactions of similar compounds with active methylene groups, highlighting the compound's utility in organic synthesis and potential for creating novel chemical entities (Rábarová et al., 2004).
Heterocyclization Potential
- The compound is involved in three-component spiro heterocyclization, forming novel spiro heterocyclic structures, indicating its potential in the development of new heterocyclic compounds (Salnikova et al., 2019).
Anticoagulant Properties
- Derivatives of the compound have been synthesized and investigated as anticoagulant agents. This suggests its potential use in medicinal chemistry for the development of new therapeutic agents (Mitka et al., 2009).
Spectroscopic Analysis and Computational Studies
- Detailed spectroscopic characterization and DFT studies on novel heterocyclic systems related to the compound have been conducted. These studies are crucial for understanding its electronic structure and potential applications in materials science (Gupta & Chaudhary, 2014).
Ring Expansion Studies
- The compound has been studied for ring expansion to generate novel heterocyclic scaffolds. This application is significant in the field of organic chemistry, particularly in the synthesis of complex molecular architectures (Mittendorf et al., 2020).
特性
IUPAC Name |
2-[[4-(4,5-dichloroimidazol-1-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-18-19(21)24(10-23-18)12-7-5-11(6-8-12)22-9-15-16(25)13-3-1-2-4-14(13)17(15)26/h1-10,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFKLASGXFCJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)
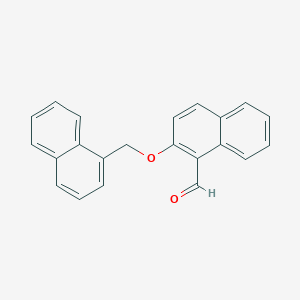
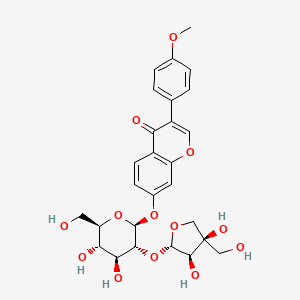
![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)
![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)
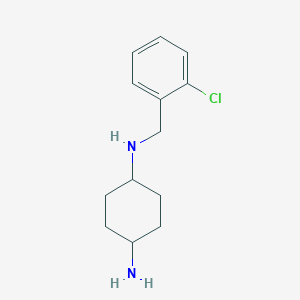
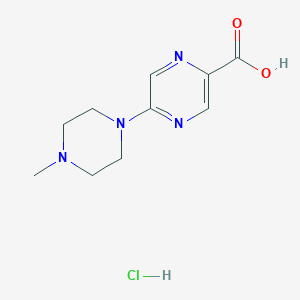
![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
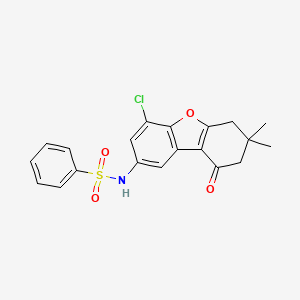
![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)